(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2. It is a derivative of binaphthalene, where two bromomethyl groups are attached to the 2 and 2’ positions of the binaphthalene structure. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethyl-1,1’-binaphthalene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2’-dimethyl-1,1’-binaphthalene in chloroform.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter through a silica plug.
- Wash the product with hexane to obtain ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene .
Industrial Production Methods
Industrial production methods for ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reagent concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups replacing the bromomethyl groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of 2,2’-dimethyl-1,1’-binaphthalene.
Scientific Research Applications
®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene has several scientific research applications:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: Employed as a ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.
Material Science: Utilized in the development of chiral materials and polymers with specific optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of chiral drugs and biologically active molecules.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene involves its ability to act as a chiral ligand or building block in various chemical reactions. The bromomethyl groups provide reactive sites for further functionalization, while the binaphthalene core imparts chirality to the resulting compounds. This compound can interact with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to influence the outcome of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar structure but with a biphenyl core instead of binaphthalene.
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Another derivative with slight structural variations.
2,2’-Dimethyl-1,1’-binaphthalene: The precursor compound used in the synthesis of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene.
Uniqueness
®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is unique due to its chiral nature and the presence of two bromomethyl groups, which make it highly versatile for various chemical transformations. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUEDHFRJQSSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400473 |
Source
|
Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54130-90-4 |
Source
|
Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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